4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole
Overview
Description
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the bromination of 5-(chloromethyl)-1-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
Chloromethylation: Introduction of the chloromethyl group to the pyrazole ring.
Bromination: Subsequent bromination to introduce the bromine atom at the desired position.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidation products: Oxidized derivatives with different functional groups.
Reduction products: Reduced forms of the original compound.
Scientific Research Applications
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials science: It can be used in the development of new materials with specific properties.
Biological studies: The compound can be used to study the effects of halogenated pyrazoles on biological systems.
Mechanism of Action
The mechanism of action of 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 5-(Chloromethyl)-1-methyl-1H-pyrazole
- 4-Chloro-5-(bromomethyl)-1-methyl-1H-pyrazole
Uniqueness
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents on the pyrazole ring. This dual halogenation can impart distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.
Properties
IUPAC Name |
4-bromo-5-(chloromethyl)-1-methylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c1-9-5(2-7)4(6)3-8-9/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAPPVDLHYCAQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356543-56-0 | |
Record name | 4-bromo-5-(chloromethyl)-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.